![molecular formula C25H19NOS B14276517 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde CAS No. 136159-84-7](/img/structure/B14276517.png)
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is an organic compound with the molecular formula C23H17NOS. It consists of a triphenylamine core with a 2-carbaldehydethiophene attached to one of the phenyl rings. The aldehyde functional group is ideal for forming double bond π-bridges with amines via condensation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde typically involves the condensation reaction of 5-[4-(diphenylamino)phenyl]thiophene-2-carbaldehyde with appropriate reagents. One reported method uses potassium permanganate (KMnO4) and potassium carbonate (K2CO3) in a mixture of acetone and water, refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde group reacts with amines to form imines or Schiff bases.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Condensation: Typically involves amines under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Condensation: Imines or Schiff bases.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Utilized in the development of fluorescent probes for imaging applications.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound’s triphenylamine core also contributes to its electronic properties, making it useful in electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
- Triphenylamine derivatives
- Thiophene-based aldehydes
Uniqueness
5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde is unique due to its combination of a triphenylamine core and a thiophene-2-carbaldehyde moiety. This structure imparts specific electronic properties, making it particularly useful in applications such as OLEDs and fluorescent probes .
Propriétés
Numéro CAS |
136159-84-7 |
|---|---|
Formule moléculaire |
C25H19NOS |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
5-[2-[4-(N-phenylanilino)phenyl]ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C25H19NOS/c27-19-25-18-17-24(28-25)16-13-20-11-14-23(15-12-20)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-19H |
Clé InChI |
DMAZOKMXTJNWJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(S4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
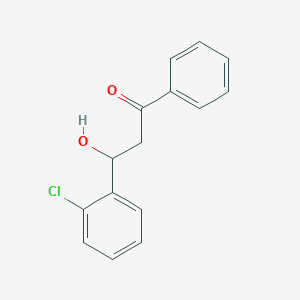

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
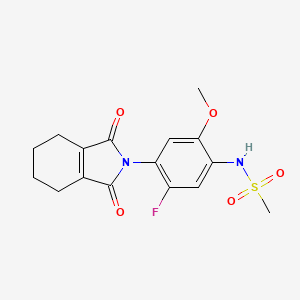
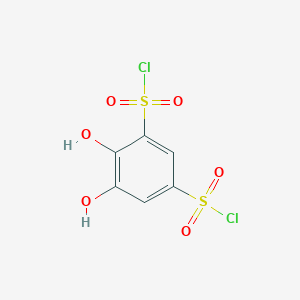

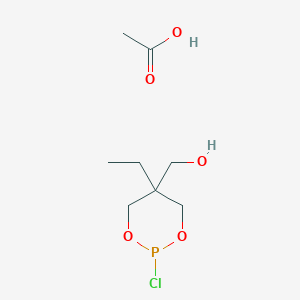
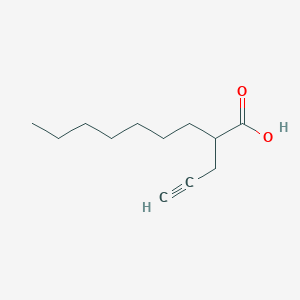
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)

